Trisodium ethylenediamine disuccinate
Overview
Description
Trisodium ethylenediamine disuccinate (EDTA-3Na) is a water-soluble compound commonly used in the cosmetic industry as a chelating agent . It is also known as EDDS and is often used as a complexing agent . It forms stable water-soluble complexes with metal ions .
Synthesis Analysis
Trisodium ethylenediamine disuccinate is synthesized from ethylenediamine, sodium hydroxide, and succinic acid . The reaction involves the condensation of ethylenediamine and succinic acid, followed by the addition of sodium hydroxide to form the trisodium salt . The resulting compound is then purified to produce the final product .Molecular Structure Analysis
Trisodium ethylenediamine disuccinate is a structural isomer of EDTA . It has the same formula, but the atoms are placed in a different order . The empirical formula is C10H13N2Na3O8 .Chemical Reactions Analysis
Trisodium ethylenediamine disuccinate acts as a chelating agent . It works by binding to metal ions, such as calcium and iron, thereby preventing them from causing undesirable reactions that may impact product texture and stability .Physical And Chemical Properties Analysis
Trisodium ethylenediamine disuccinate is a solid, granular ingredient, that is highly water-soluble, with a reported water solubility of ≥ 1000 g/l (at 20° C and pH 7), and a low octanol/water partition coefficient (-4.7) .Scientific Research Applications
Application 1: Soil Decontamination
- Scientific Field : Environmental Science
- Summary of the Application : Trisodium ethylenediamine disuccinate is used to remove Cu and Zn ions from contaminated agricultural soil .
- Methods of Application : The compound forms complexes with Cu and Zn ions, effectively removing them from the soil .
- Results or Outcomes : The application of Trisodium ethylenediamine disuccinate has been shown to be effective in decontaminating soil, although specific quantitative data was not provided .
Application 2: Wastewater Treatment
- Scientific Field : Environmental Engineering
- Summary of the Application : Trisodium ethylenediamine disuccinate is used in the photochemical degradation process of 17β-estradiol (E2), a hormone that can contaminate water supplies .
- Methods of Application : The compound is used along with natural montmorillonite (NM) in the degradation process .
- Results or Outcomes : The use of Trisodium ethylenediamine disuccinate in this context has been shown to be an efficient system for wastewater treatment, although specific quantitative data was not provided .
Application 3: Cosmetics
- Scientific Field : Cosmetic Science
- Summary of the Application : Trisodium ethylenediamine disuccinate is used as a chelating agent in cosmetic and personal care product formulations . It binds and neutralizes metal ions that could compromise the stability and efficacy of the product .
- Methods of Application : This compound is commonly found as a component of broader ingredient formulations within skincare and hair care products .
- Results or Outcomes : The use of Trisodium ethylenediamine disuccinate helps extend the product’s shelf life, maintain the desired pH levels, and improve the overall performance of the formulation .
Application 4: Hair Care Products
- Scientific Field : Cosmetic Science
- Summary of the Application : Trisodium ethylenediamine disuccinate is commonly used in clarifying shampoos and deep hair treatments, such as masks and serums .
- Methods of Application : It can also be used in conditioners to help regulate the pH and prevent the formation of mineral deposits .
- Results or Outcomes : The use of this compound in hair care products helps improve their performance, although specific quantitative data was not provided .
Application 5: Industrial Uses
- Scientific Field : Industrial Chemistry
- Summary of the Application : Trisodium ethylenediamine disuccinate is reported to have several industrial uses . These uses include plant protection products and washing and cleaning products (e.g., detergents, stain removers, kitchen cleaners) .
- Methods of Application : The compound is used in various formulations depending on the specific application .
- Results or Outcomes : The use of Trisodium ethylenediamine disuccinate in these contexts has been shown to be effective, although specific quantitative data was not provided .
Application 6: Anti-dark Circles
- Scientific Field : Cosmetic Science
- Summary of the Application : Trisodium ethylenediamine disuccinate is used in anti-dark circles products .
- Methods of Application : The compound is commonly found as a component of broader ingredient formulations within skincare products .
- Results or Outcomes : The use of this compound in anti-dark circles products helps improve their performance, although specific quantitative data was not provided .
Future Directions
Trisodium ethylenediamine disuccinate is a biodegradable chelating agent that is very selective towards problematic transition metals such as copper and iron compared to calcium and magnesium . This makes it ideal in personal care formulations as it is tackling these problematic transition metals first while in the formulation, but still giving hard water control when released into water . This gives it excellent anti-oxidant properties and foam preservation in shampoos and conditioners .
properties
IUPAC Name |
(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]amino]ethylamino]butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-5(9(17)18)11-1-2-12-6(10(19)20)4-8(15)16/h5-6,11-12H,1-4H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZRWSNIWNFCIQ-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(CC(=O)O)C(=O)O)NC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN[C@@H](CC(=O)O)C(=O)O)N[C@@H](CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051852 | |
Record name | Ethylenediamine-N,N′-disuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trisodium ethylenediamine disuccinate | |
CAS RN |
20846-91-7 | |
Record name | Ethylenediamine-N,N′-disuccinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20846-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Ethylenediamine disuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020846917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Aspartic acid, N,N'-1,2-ethanediylbis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylenediamine-N,N′-disuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylenediamine Disuccinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENEDIAMINEDISUCCINIC ACID, (S,S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WK2FGJ113 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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